molecular formula C25H17Br2Cl2N7O3 B11529448 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11529448
M. Wt: 694.2 g/mol
InChI Key: VLJJADIGBDCVCW-VNTWQREPSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

Chemical Reactions Analysis

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves:

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE.

Properties

Molecular Formula

C25H17Br2Cl2N7O3

Molecular Weight

694.2 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H17Br2Cl2N7O3/c26-15-7-14(23(17(27)8-15)38-12-13-5-6-16(28)9-18(13)29)10-31-33-21(37)11-36-20-4-2-1-3-19(20)32-25(36)22-24(30)35-39-34-22/h1-10H,11-12H2,(H2,30,35)(H,33,37)/b31-10+

InChI Key

VLJJADIGBDCVCW-VNTWQREPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C5=NON=C5N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C5=NON=C5N

Origin of Product

United States

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